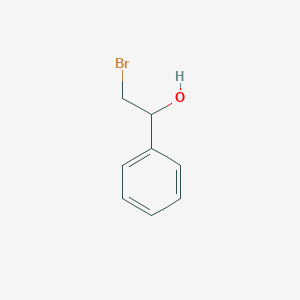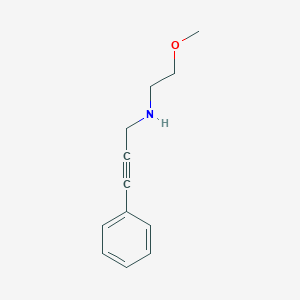
Carbamate de tert-butyle (2-oxo-1,2-dihydropyridin-3-yl)
Vue d'ensemble
Description
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H14N2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group and a dihydropyridinyl carbamate moiety .
Applications De Recherche Scientifique
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research in medicine explores the potential therapeutic applications of the compound, including its use in drug development.
Industry: The compound is employed in industrial processes for the synthesis of other chemicals and materials.
Mécanisme D'action
Target of Action
Similar compounds have been known to target proteases in various organisms .
Mode of Action
It’s known that such compounds typically work by binding to their target proteins and inhibiting their function .
Biochemical Pathways
Given its potential target, it may affect the pathways associated with protein processing in the cell .
Result of Action
Inhibition of target proteins typically results in disruption of the associated biochemical pathways .
Action Environment
Factors such as temperature, ph, and presence of other molecules can often impact the effectiveness of such compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-oxo-1,2-dihydropyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate and 2-oxo-1,2-dihydropyridine .
Industrial Production Methods
Industrial production methods for tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate involve large-scale synthesis using optimized reaction conditions. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the type of reaction being carried out .
Major Products Formed
The major products formed from the reactions of tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate include:
- tert-Butyl (2-oxo-1H-pyridin-3-yl)carbamate
- tert-Butyl N-(2-hydroxypyridin-3-yl)carbamate
Uniqueness
tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
tert-butyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-7-5-4-6-11-8(7)13/h4-6H,1-3H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCARVZCGINFRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Methyl-7-nitrobenzo[d]isoxazol-6-ol](/img/structure/B177433.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)


